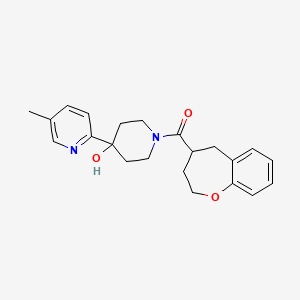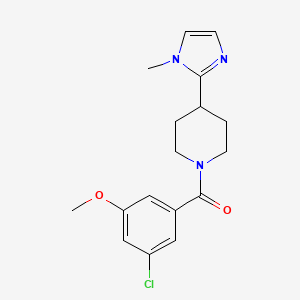
1-(3-chloro-5-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chloro-5-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine, also known as CMI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CMI is a piperidine derivative that has been synthesized through a multistep process using various chemical reagents.
作用機序
The mechanism of action of 1-(3-chloro-5-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine involves its interaction with various neurotransmitter systems in the brain. This compound has been shown to enhance the release of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that regulates neuronal excitability. This compound also inhibits the activity of acetylcholinesterase, which increases the concentration of acetylcholine in the brain. Additionally, this compound has been shown to inhibit the activity of monoamine oxidase, which increases the concentration of dopamine, norepinephrine, and serotonin in the brain.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant biochemical and physiological effects in animal models. It has been shown to reduce seizure activity in rats and mice, indicating its potential as an anticonvulsant agent. This compound has also been shown to reduce pain and inflammation in animal models, indicating its potential as an analgesic and anti-inflammatory agent. Additionally, this compound has been shown to improve cognitive function and memory in animal models, indicating its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
1-(3-chloro-5-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine has several advantages for lab experiments, including its high potency and selectivity for specific neurotransmitter systems. However, this compound also has several limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on 1-(3-chloro-5-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine, including its potential as a therapeutic agent for various neurological disorders, its potential as an analgesic and anti-inflammatory agent, and its potential as a cognitive enhancer. Additionally, further research is needed to investigate the safety and efficacy of this compound in human clinical trials.
合成法
The synthesis of 1-(3-chloro-5-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine involves a multistep process that starts with the reaction of 3-chloro-5-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-methyl-1H-imidazole-2-amine to form this compound. The final product is obtained through purification and isolation using chromatography techniques.
科学的研究の応用
1-(3-chloro-5-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine has been studied extensively for its potential applications in the treatment of various diseases. It has been shown to exhibit significant anticonvulsant, analgesic, and anti-inflammatory properties in animal models. This compound has also been investigated for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease due to its ability to inhibit acetylcholinesterase and monoamine oxidase, respectively.
特性
IUPAC Name |
(3-chloro-5-methoxyphenyl)-[4-(1-methylimidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-20-8-5-19-16(20)12-3-6-21(7-4-12)17(22)13-9-14(18)11-15(10-13)23-2/h5,8-12H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNQPXJTNHOGKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCN(CC2)C(=O)C3=CC(=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

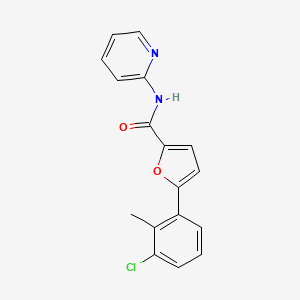
![3-(3-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5680333.png)
![2-(2-pyridinylmethyl)-9-(tetrahydro-2H-pyran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680341.png)
![9-[(methylthio)acetyl]-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680351.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5680362.png)
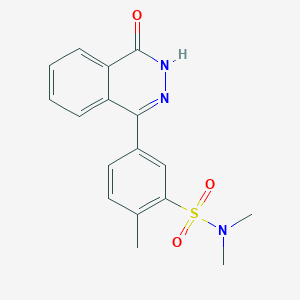
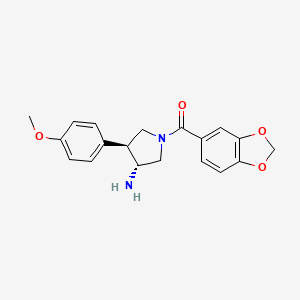
![2-cyano-3-[5-(diethylamino)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5680368.png)
![2-(4-imino-5,6-diphenylfuro[2,3-d]pyrimidin-3(4H)-yl)ethanol](/img/structure/B5680370.png)

![N-[4-(acetylamino)phenyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5680381.png)
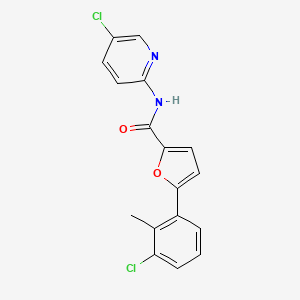
![methyl [(5-fluoro-3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5680407.png)
